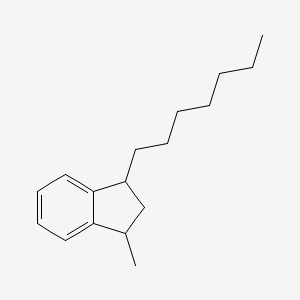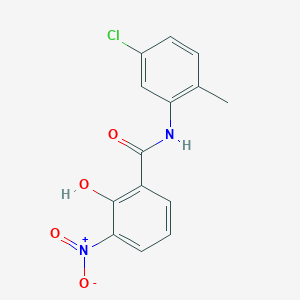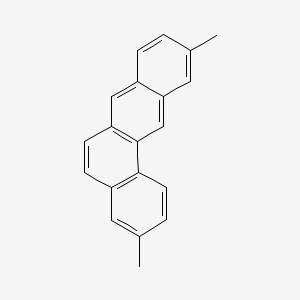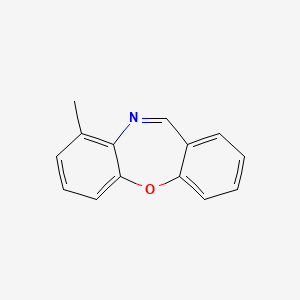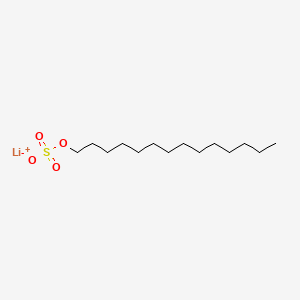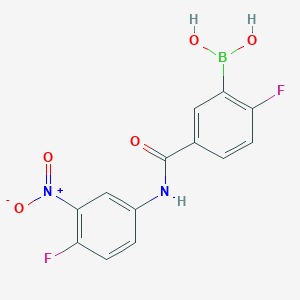
2-Phenyl-5-propylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-propylpyridine is an organic compound with the molecular formula C14H15N It is a derivative of pyridine, characterized by a phenyl group at the second position and a propyl group at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-propylpyridine can be achieved through several methods. One common approach involves the reaction of phenyl lithium with pyridine, followed by the introduction of a propyl group at the fifth position. This reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-5-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or propyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenyl or propyl pyridine derivatives.
Applications De Recherche Scientifique
2-Phenyl-5-propylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-propylpyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Phenylpyridine: Similar structure but lacks the propyl group at the fifth position.
2-Phenyl-4-propylpyridine: Similar structure with the propyl group at the fourth position.
2-Phenyl-6-propylpyridine: Similar structure with the propyl group at the sixth position.
Uniqueness: 2-Phenyl-5-propylpyridine is unique due to the specific positioning of the phenyl and propyl groups, which can influence its chemical reactivity and interaction with other molecules. This distinct structure may result in different physical and chemical properties compared to its analogs, making it valuable for specific applications.
Propriétés
Numéro CAS |
85237-77-0 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-phenyl-5-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-12-9-10-14(15-11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |
Clé InChI |
TZNKZUKEYWZEDN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


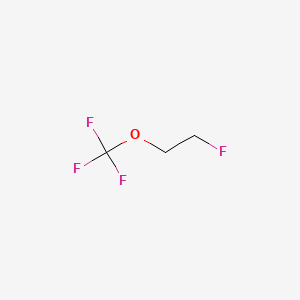

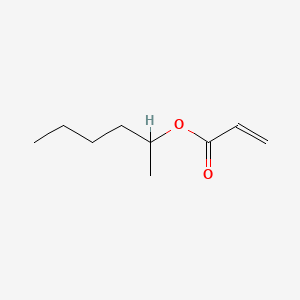
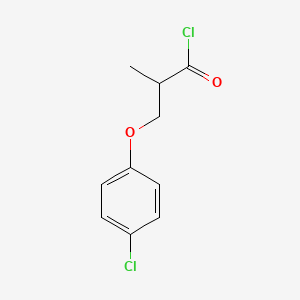
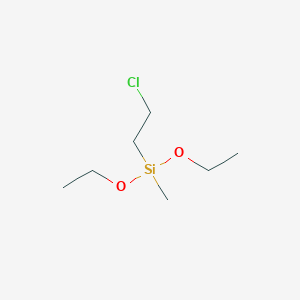
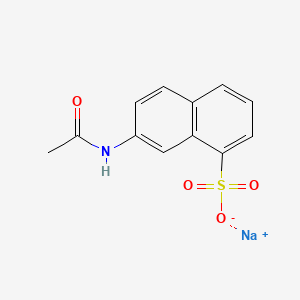

![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
